N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a nitrobenzyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-nitrobenzyl mercaptan and acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could result in a variety of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro and methoxy groups may contribute to its reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the nitrobenzyl and dimethoxyphenyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H21N3O5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H21N3O5S/c1-13(15-6-9-17(26-2)18(10-15)27-3)20-21-19(23)12-28-11-14-4-7-16(8-5-14)22(24)25/h4-10H,11-12H2,1-3H3,(H,21,23)/b20-13+ |
InChI Key |
RPBIUPWKQPVMNS-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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